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Compound of Interest

Compound Name: Fmoc-Tyr(tBu)-OH

Cat. No.: B557300 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-Tyr(tBu)-OH, a critical building

block in modern peptide synthesis. Aimed at researchers, scientists, and professionals in drug

development, this document details its chemical properties, core applications, and provides

experimental protocols for its use in solid-phase peptide synthesis (SPPS), with a particular

focus on the generation of phosphopeptides for studying signal transduction pathways.

Core Properties of Fmoc-Tyr(tBu)-OH
Fmoc-Tyr(tBu)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, is a derivative

of the amino acid L-tyrosine specifically designed for Fmoc-based solid-phase peptide

synthesis. The key to its utility lies in its orthogonal protecting group strategy. The base-labile

Fmoc group on the α-amino terminus allows for sequential peptide chain elongation, while the

acid-labile tert-butyl (tBu) group on the tyrosine side chain's hydroxyl group prevents unwanted

side reactions during synthesis.
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Property Value Reference

CAS Number 71989-38-3 [1][2]

Molecular Formula C₂₈H₂₉NO₅ [1][2]

Molecular Weight 459.53 g/mol [1][2]

Appearance White to off-white solid [1]

Applications in Research and Drug Development
Fmoc-Tyr(tBu)-OH is a cornerstone for the synthesis of peptides with broad applications in

biochemistry and pharmaceutical research. The tert-butyl protected hydroxyl group is stable

during the Fmoc deprotection steps but can be readily removed during the final cleavage from

the resin, typically with trifluoroacetic acid (TFA). This ensures the integrity of the tyrosine

residue throughout the synthesis.

Its primary applications include:

Solid-Phase Peptide Synthesis (SPPS): It is a fundamental component for the synthesis of

custom peptides for a wide range of research purposes.

Drug Discovery: Fmoc-Tyr(tBu)-OH is instrumental in the synthesis of peptide-based

therapeutics, where tyrosine residues are often crucial for biological activity and receptor

binding.

Synthesis of Phosphopeptides: Tyrosine phosphorylation is a key post-translational

modification that governs numerous cellular signaling pathways. Peptides containing

phosphotyrosine (pTyr) are invaluable tools for studying these pathways, particularly those

involving Src Homology 2 (SH2) domains. While Fmoc-Tyr(tBu)-OH is used to introduce the

tyrosine residue, subsequent phosphorylation or the use of pre-phosphorylated and

protected tyrosine derivatives is necessary to generate phosphopeptides.

Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
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The following protocol outlines the manual solid-phase synthesis of a generic tripeptide, H-Gly-

Ala-Tyr-OH, on Wang resin, demonstrating the use of Fmoc-Tyr(tBu)-OH.

Materials:

Fmoc-Tyr(tBu)-Wang resin (0.5 mmol/g substitution)

Fmoc-Ala-OH

Fmoc-Gly-OH

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

DMF (N,N-Dimethylformamide)

20% Piperidine in DMF

Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water

Procedure:

Resin Preparation: Swell 200 mg of Fmoc-Tyr(tBu)-Wang resin in 5 mL of DMF in a fritted

syringe reaction vessel for 30 minutes.

Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 5

minutes, then drain. Repeat this step once more. Wash the resin thoroughly with DMF (5 x 5

mL).

Amino Acid Coupling (Alanine):

In a separate vial, dissolve Fmoc-Ala-OH (0.5 mmol), HBTU (0.49 mmol), and DIPEA (1.0

mmol) in 3 mL of DMF.

Allow the mixture to pre-activate for 5-10 minutes.

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
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Drain the coupling solution and wash the resin with DMF (5 x 5 mL). A Kaiser test can be

performed to confirm complete coupling.

Repeat Synthesis Cycle for Glycine: Repeat the Fmoc deprotection and amino acid coupling

steps using Fmoc-Gly-OH.

Final Fmoc Deprotection: After the final coupling, perform one last Fmoc deprotection as

described in step 2.

Resin Drying: Wash the resin with DCM and dry under a stream of nitrogen or in a vacuum

desiccator for at least 1 hour.

Cleavage and Deprotection:

Prepare 2 mL of the cleavage cocktail in a fume hood.

Add the cocktail to the dry peptide-resin and agitate for 2-3 hours.

Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The crude

peptide can then be purified by reverse-phase HPLC.

Synthesis of a Phosphopeptide Ligand for SH2 Domains
The synthesis of phosphopeptides for studying SH2 domain interactions often involves the use

of a pre-phosphorylated and protected tyrosine derivative, such as Fmoc-Tyr(PO(OBzl)OH)-

OH, within a standard Fmoc-SPPS protocol. The benzyl (Bzl) protecting group on the

phosphate is removed during the final TFA cleavage.

Key Considerations for Phosphopeptide Synthesis:

Coupling Reagents: Uronium-based coupling reagents like HBTU or HATU are generally

effective for coupling phosphorylated amino acids.

Base: An increased excess of a non-nucleophilic base like DIPEA may be beneficial.
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Cleavage: Extended cleavage times with TFA may be necessary to ensure complete removal

of the benzyl protecting groups from the phosphate.

Visualizing Workflows and Pathways
General SPPS Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis of linear and cyclic phosphopeptides as ligands for the N-terminal SH2-domain
of protein tyrosine phosphatase SHP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

2. digitalcommons.uri.edu [digitalcommons.uri.edu]

To cite this document: BenchChem. [Fmoc-Tyr(tBu)-OH: A Comprehensive Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557300#fmoc-tyr-tbu-oh-cas-number-and-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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